Home > Products > Screening Compounds P133817 > N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide - 1396884-94-8

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide

Catalog Number: EVT-2500145
CAS Number: 1396884-94-8
Molecular Formula: C18H20N2O6S
Molecular Weight: 392.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    (−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol (CP55,940)

    • Compound Description: CP55,940 is a potent agonist of both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor []. It is considered a nonclassic cannabinoid ligand [].
    • Relevance: While structurally dissimilar to the target compound N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide, CP55,940 is mentioned alongside other cannabinoid receptor ligands in a study that highlights the diverse functional selectivity within this class of compounds []. This suggests that N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide, given its potential to interact with cannabinoid receptors, may also exhibit functional selectivity.

    (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

    • Compound Description: JWH133 is a classic cannabinoid ligand that acts as a potent agonist at the CB2 receptor, particularly in assays measuring adenylyl cyclase inhibition [].
    • Relevance: Similar to CP55,940, JWH133 is another cannabinoid receptor ligand with distinct functional selectivity, emphasizing the potential for varied pharmacological profiles within compounds like N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide that might target cannabinoid receptors [].

    2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

    • Compound Description: This compound displayed significant cytotoxic activity against the MCF7 breast cancer cell line with an IC50 value of 29.8 μmol L−1 [].
    • Relevance: This compound belongs to the 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives, a category of compounds explored for their anti-breast cancer activity []. While the core structure differs, the presence of the acrylamide moiety and the exploration of similar biological activities makes it relevant to understanding the potential applications of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide.

    3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide

    • Compound Description: This compound exhibited notable cytotoxic activity against the MCF7 breast cancer cell line with an IC50 value of 39.0 μmol L−1 [].
    • Relevance: Similar to the previous compound, this compound also belongs to a group of compounds investigated for their anti-breast cancer properties []. While the structures differ significantly, understanding the structure-activity relationships within this study might offer insights into the potential biological activities of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide.

Properties

CAS Number

1396884-94-8

Product Name

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide

IUPAC Name

N-[4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide

Molecular Formula

C18H20N2O6S

Molecular Weight

392.43

InChI

InChI=1S/C18H20N2O6S/c1-12(21)20-14-4-6-15(7-5-14)27(23,24)19-10-18(2,22)13-3-8-16-17(9-13)26-11-25-16/h3-9,19,22H,10-11H2,1-2H3,(H,20,21)

InChI Key

LCWOEVQYFUXALD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.